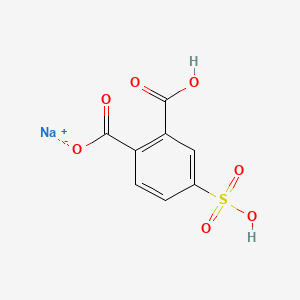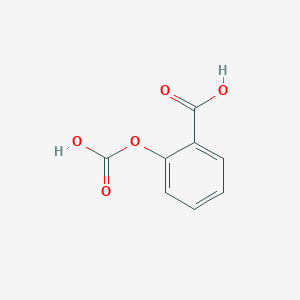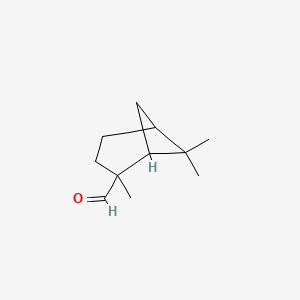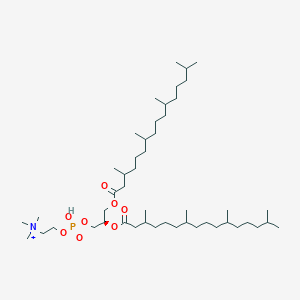![molecular formula C26H35N3O4 B1258166 N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methyl-1-piperidinyl)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1258166.png)
N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methyl-1-piperidinyl)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methyl-1-piperidinyl)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide is a member of methoxybenzenes.
Scientific Research Applications
Here are some relevant findings from the studies:
Analysis Techniques :
- A study reviewed analytical techniques, including liquid and gas chromatography coupled with various detection techniques (mass spectrometry, ultraviolet, or fluorescence detection), for the analysis of PhIP and its phase I and II metabolites in various matrices. It was concluded that liquid chromatography coupled with mass spectrometry is the method of choice for sensitive qualitative as well as quantitative analysis with high selectivity and reaching lower quantification levels in the sub pg/mL range (Teunissen et al., 2010).
Chemical Inhibitors :
- Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes indicated the importance of assessing the selectivity of inhibitors for understanding the involvement of specific CYP isoforms in drug metabolism. This study could provide insight into how modifications in similar compounds could influence their metabolic pathways (Khojasteh et al., 2011).
DNA Interaction :
- Hoechst 33258, a synthetic dye with structural similarities (N-methyl piperazine derivative), is known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This study provides insights into the interaction of structurally similar compounds with DNA, which might be relevant for understanding the biological activities of the compound (Issar & Kakkar, 2013).
properties
Molecular Formula |
C26H35N3O4 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methylpiperidin-1-yl)-3,4-dioxocyclobuten-1-yl]amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H35N3O4/c1-17-11-13-29(14-12-17)23-22(24(30)25(23)31)27-15-18-7-9-19(10-8-18)26(32)28-16-20-5-3-4-6-21(20)33-2/h3-6,17-19,27H,7-16H2,1-2H3,(H,28,32) |
InChI Key |
CUJYFONSAXZOTO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C(=O)C2=O)NCC3CCC(CC3)C(=O)NCC4=CC=CC=C4OC |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)C2=O)NCC3CCC(CC3)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine](/img/structure/B1258085.png)
![(25S)-3beta,17alpha-dihydroxy-5beta-spiorstan-1beta-yl O-beta-D-glucopyranosyl-(1->2)-O-[beta-D-xylopyranosyl-(1->3)]-beta-D-quinovopyranoside](/img/structure/B1258086.png)
![5-[(3aS,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B1258087.png)


![(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1258092.png)





![3-(4-Chloro-phenyl)-8-methyl-2-(5-phenyl-[1,3,4]oxadiazol-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258103.png)
![N'-[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B1258104.png)
